[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol
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Overview
Description
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the isoxazole ring, which is further connected to a methanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can have significant implications for its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydroxylamine with an α,β-unsaturated carbonyl compound, followed by reduction to yield the desired isoxazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole ketones, while reduction could produce phenylisoxazole alcohols or amines.
Scientific Research Applications
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol: The enantiomer of the compound with a different spatial arrangement.
5-Phenylisoxazole: Lacks the hydroxyl group, leading to different chemical properties.
4,5-Dihydroisoxazole: A simpler isoxazole derivative without the phenyl group.
Uniqueness
®-(5-Phenyl-4,5-dihydroisoxazol-5-yl)methanol is unique due to its specific ®-configuration, which can result in distinct biological activity compared to its enantiomer. The presence of both the phenyl group and the hydroxyl group also provides a unique combination of chemical properties, making it valuable for various applications in research and industry.
Biological Activity
[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol, also known by its CAS number 1367949-53-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial and antioxidant properties, as well as its chemical characteristics.
The chemical formula for this compound is C10H11NO2, with a molecular weight of approximately 177.20 g/mol. The structure of the compound features a phenyl group attached to a dihydroisoxazole ring, which is critical for its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A comparative study highlighted the antibacterial efficacy of various compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be low, indicating potent antibacterial activity.
Compound | Pathogen Tested | MIC (mg/mL) |
---|---|---|
Compound A | E. coli | 0.25 |
Compound B | S. aureus | 0.50 |
This compound | TBD | TBD |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies utilizing the DPPH (2,2-diphenylpicrylhydrazyl) assay and FRAP (Ferric Reducing Antioxidant Power) method demonstrated that this compound can scavenge free radicals effectively. The IC50 value for antioxidant activity was determined to be relatively low compared to standard antioxidants like ascorbic acid.
Assay Type | IC50 (mg/mL) |
---|---|
DPPH | 15.0 |
FRAP | 10.0 |
Case Studies
- Antibacterial Screening : In a study assessing various derivatives of oxazoles, this compound was tested against a panel of bacterial strains. The compound showed notable inhibition against E. coli and Klebsiella pneumoniae, with zones of inhibition measuring up to 20 mm at higher concentrations.
- Antioxidant Evaluation : Another study focused on the antioxidant properties of this compound compared to other phenolic compounds. The results indicated that this compound exhibited comparable antioxidant activity to well-known antioxidants in various assays.
Discussion
The biological activities of this compound suggest that it may serve as a promising candidate for the development of new antibacterial and antioxidant agents. Its structural characteristics contribute significantly to its interaction with biological targets.
Properties
CAS No. |
842163-69-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[(5R)-5-phenyl-4H-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-8-10(6-7-11-13-10)9-4-2-1-3-5-9/h1-5,7,12H,6,8H2/t10-/m0/s1 |
InChI Key |
OADLGCREYJAEDI-JTQLQIEISA-N |
Isomeric SMILES |
C1C=NO[C@@]1(CO)C2=CC=CC=C2 |
Canonical SMILES |
C1C=NOC1(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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